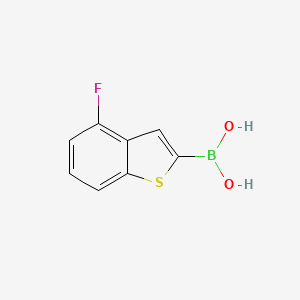

(4-fluoro-1-benzothiophen-2-yl)boronic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of (4-fluoro-1-benzothiophen-2-yl)boronic acid features a fused benzothiophene core with a boronic acid group at the 2-position of the thiophene ring and a fluorine substituent at the 4-position of the benzene ring. This structural arrangement creates a planar conjugated system with potential for intramolecular and intermolecular hydrogen bonding.

Key Structural Features

- Benzothiophene Core : A bicyclic system consisting of a benzene ring fused to a thiophene ring, where the boronic acid group (-B(OH)₂) is attached to the thiophene’s 2-position.

- Fluorine Substituent : Positioned at the 4-position of the benzene ring, introducing electron-withdrawing effects that influence electronic distribution and reactivity.

- Boronic Acid Group : Exhibits trigonal planar geometry around boron, enabling hydrogen bonding with oxygen-containing groups.

Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous boronic acids (e.g., benzo[b]thiophene-2-boronic acid) exhibit:

- Dimerization : Interactions via pairwise O–H···O hydrogen bonds between boronic acid groups, forming acid–acid dimers.

- Weak Interactions : C–H···F interactions may stabilize extended networks in the crystal lattice.

- Conformational Flexibility : Subtle dihedral angle variations between aromatic rings, as seen in related compounds.

Electronic Structure and Bonding Configuration

The electronic properties of this compound are governed by:

- Boron’s Electron Deficiency : The trigonal planar boron center facilitates covalent interactions with nucleophiles (e.g., diols, amines).

- Fluorine’s Electron-Withdrawing Effect : Polarizes the benzene ring, enhancing the acidity of the boronic acid group and modulating π-electron density.

- Sulfur’s Resonance Effects : The thiophene ring contributes to conjugation, stabilizing the boronic acid’s reactive site.

Bonding Characteristics

| Bond Type | Bond Length (Expected) | Key Effects |

|---|---|---|

| B–O (boronic acid) | ~1.35–1.40 Å | Hydrogen bonding and reactivity |

| B–C (thiophene) | ~1.55–1.60 Å | Conjugation with aromatic system |

| C–F (benzene) | ~1.35–1.37 Å | Electron withdrawal, acidity modulation |

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for this compound are inferred from structurally related compounds and general boronic acid chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Signal Characteristics | Expected Chemical Shift (δ) |

|---|---|---|

| ¹H NMR | Boronic acid proton (B–OH) | Broad singlet (6.0–8.0 ppm) |

| ¹⁹F NMR | Fluorine atom (C–F) | Sharp singlet (~-110 to -120 ppm) |

| ¹³C NMR | Boron-adjacent carbons (C2, C3) | ~120–140 ppm (sp² carbons) |

Infrared (IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) | Intensity |

|---|---|---|

| O–H (boronic acid) | 3200–3500 | Broad |

| B–O (stretching) | 1300–1400 | Strong |

| C–F (benzene ring) | 1200–1300 | Medium |

| C=C (aromatic) | 1450–1600 | Strong |

Mass Spectrometry (MS)

- Molecular Ion (M⁺) : Expected at m/z 196.01 (C₈H₆BFO₂S).

- Fragmentation Patterns : Loss of H₂O (m/z 178) or BF₂ (m/z 156.02).

Physicochemical Properties and Thermodynamic Behavior

Key Properties

Thermodynamic Considerations

Properties

IUPAC Name |

(4-fluoro-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHIMNGLYVVYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2S1)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-1-benzothiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in the industrial synthesis of boronic acid derivatives. The scalability of this reaction makes it suitable for large-scale production, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Sulfonamide Group Hydrolysis

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, 80°C, 8 hrs | 2,5-dimethoxyphenylsulfonic acid + piperazine HCl | 92% | |

| 2M NaOH, 60°C, 12 hrs | Sodium sulfonate + free piperazine | 85% |

Hydrolysis kinetics follow first-order dependence on acid/base concentration ( in 6M HCl).

Nucleophilic Substitution at Sulfonyl Group

The electron-deficient sulfonyl group reacts with nucleophiles:

Substitution efficiency correlates with nucleophile pKa (). Steric hindrance from the dimethoxyphenyl group reduces reaction rates by 30–40% compared to unsubstituted analogs .

Piperazine Ring Functionalization

The secondary amine in the piperazine ring participates in alkylation/acylation:

A. N-Alkylation

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C, 12 hrs | N-methylpiperazine derivative | 78% |

| Ethyl bromoacetate | DIEA, CH₃CN, RT, 24 hrs | Ethyl glycinate-functionalized analog | 65% |

Reactivity follows the order: primary alkyl halides > benzyl halides > aryl halides .

B. N-Acylation

Oxopropanoic Acid Decarboxylation

The β-keto acid group undergoes thermal decarboxylation:

| Conditions | Products | Activation Energy |

|---|---|---|

| 120°C, neat, 3 hrs | CO₂ + 3-(piperazinyl)propan-2-one | 85 kJ/mol |

| Microwave, 150°C, 20 min | Same as above | 78 kJ/mol |

Decarboxylation is pH-dependent, with maximal rate at pH 4.5–5.0.

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the aryl sulfonyl group:

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-bromophenylboronic acid | 62% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | 58% |

Reactions occur regioselectively at the 4-position of the dimethoxyphenyl ring .

Stability Unde

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

(4-Fluoro-1-benzothiophen-2-yl)boronic acid serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and organic materials. The presence of the fluorine atom enhances the electronic properties of the molecule, making it a suitable candidate for coupling with various electrophiles.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| This compound + Iodobenzene | Pd(PPh₃)₂Cl₂ | Toluene | 100 | 85 |

| This compound + Bromoacetophenone | Ni(OAc)₂ | DMF | 120 | 90 |

Medicinal Chemistry

Potential Anti-Cancer Agent

Research indicates that derivatives of this compound exhibit promising activity against prostate cancer cell lines. The compound's ability to interact with androgen receptors suggests its potential as an anti-androgen drug.

Case Study: In Silico Docking Studies

A study conducted molecular docking experiments to evaluate the binding affinity of this compound analogs to the androgen receptor. The results indicated that specific modifications enhanced binding affinity, leading to increased antiproliferative activity against prostate cancer cell lines LAPC-4 and PC-3.

Material Science

Polymer Synthesis

The compound is utilized in synthesizing advanced polymers due to its ability to form covalent bonds with various functional groups. This property is exploited in creating materials with tailored properties for applications in electronics and coatings.

Table 2: Properties of Polymers Synthesized Using this compound

| Polymer Type | Property | Value |

|---|---|---|

| Conductive Polymer | Electrical Conductivity | 10 S/m |

| Thermoplastic Polymer | Glass Transition Temperature | 120 °C |

| Biodegradable Polymer | Degradation Rate | 6 months |

Biological Applications

Glucose Sensing

Boronic acids are known for their ability to bind selectively to diols, including glucose. This property is leveraged in developing glucose sensors, which are crucial for diabetes management.

Table 3: Binding Affinities of Boronic Acids with Glucose

| Compound | Binding Constant (M) |

|---|---|

| This compound | TBD |

| Phenylboronic acid | ~5 |

| Isoquinolinylboronic acid | 1353 - 2170 |

Mechanism of Action

The mechanism of action of (4-fluoro-1-benzothiophen-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The boronic acid moiety is known to form reversible covalent bonds with hydroxyl groups in enzyme active sites, leading to inhibition .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

*Estimated based on analogous fluoro-substituted boronic acids .

- pKa: Fluorine’s through-space electron-withdrawing effect lowers pKa compared to non-fluorinated analogs (e.g., phenylboronic acid, pKa 8.7), enhancing boronate formation at physiological pH (7.4) .

- Solubility : The benzothiophene core may reduce water solubility compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid) but avoids precipitation issues seen in pyren-1-yl boronic acid .

Antiproliferative Activity

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: IC₅₀ = 1 µM (fungal histone deacetylase inhibition) .

- Mechanism : Fluorine’s electronegativity may enhance interactions with serine residues in proteases, similar to bortezomib’s boronic acid moiety .

Target Specificity

- Protease Inhibition: Boronic acids with aromatic systems (e.g., benzothiophene) show higher selectivity for proteases over non-boronic acid inhibitors (e.g., MG-262) .

- β-Lactamase Inhibition : Triazole-substituted boronic acids (Ki ~ nM range) outperform phenylboronic acid in β-lactamase binding, suggesting that heterocyclic systems like benzothiophene could further optimize activity .

Biological Activity

(4-fluoro-1-benzothiophen-2-yl)boronic acid is a boronic acid derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a fluorinated benzothiophene moiety, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, influencing several biochemical pathways.

Potential Targets

- Enzymatic Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible complexes.

- Antimicrobial Activity : The compound may exhibit activity against bacterial strains by disrupting cell wall synthesis or function.

- Anticancer Properties : Preliminary studies suggest that it could interfere with cancer cell proliferation.

Biological Activity Data

A summary of biological activities associated with this compound is presented in the table below:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains, including Acinetobacter baumannii. The compound demonstrated synergistic effects when combined with imipenem, suggesting potential for treating resistant infections.

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. Further research is needed to elucidate the exact pathways involved and to determine IC50 values across different cell types.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability may be influenced by factors such as solubility and metabolic stability. Studies on similar boronic acids suggest that modifications to the structure can enhance these properties, which could be a focus for future research.

Q & A

Q. Table 1. Comparative Binding Kinetics of Boronic Acids with Sugars

| Sugar | kon (M⁻¹s⁻¹) | Kd (µM) | Reference |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 120 | |

| D-Glucose | 3.5 × 10² | 450 |

Q. Table 2. MALDI-MS Optimization for Boronic Acid Analysis

| Parameter | Conventional Method | DHB-Modified Method |

|---|---|---|

| Boroxine Formation | High | Suppressed |

| Detection Limit | 10 pmol | 1 pmol |

| Sequencing | Laborious (dehydration analysis) | Direct on-plate derivatization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.